1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol
Description
1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol (CAS RN: 13265-04-8) is a complex organic compound featuring a central 4,5-diphenyl-substituted oxazole ring. This heterocyclic core is linked via a methylimino group to two 2-propanol moieties. The structure combines aromatic phenyl groups, an oxazole ring (a five-membered heterocycle with oxygen and nitrogen), and hydrophilic diol functionalities.
Properties
CAS No. |
33161-83-0 |
|---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl-(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C22H26N2O3/c1-16(25)13-24(14-17(2)26)15-20-23-21(18-9-5-3-6-10-18)22(27-20)19-11-7-4-8-12-19/h3-12,16-17,25-26H,13-15H2,1-2H3 |
InChI Key |
ZWAXWBOAVGGUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)CC(C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) typically involves the reaction of 4,5-diphenyloxazole with a suitable amine and propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(((4,5-Diphenyloxazol-2-yl)methyl)azanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is distinguished from simpler oxazole derivatives by its diphenyl substitution and diol-terminated side chains . For example:
- 1-(4,5-Dihydro-2-oxazolyl)-2-propanone (CAS RN: 13670-39-8) is a structurally simpler analog with a non-aromatic dihydro-oxazole ring and a ketone group (propanone) instead of diol termini .
- Key structural contrasts :
| Feature | 1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol | 1-(4,5-Dihydro-2-oxazolyl)-2-propanone |
|---|---|---|
| Aromatic substitution | 4,5-Diphenyl | None (dihydro-oxazole) |
| Functional termini | Dual 2-propanol groups | Single ketone group |
| Molecular complexity | High (multiple aromatic and polar groups) | Moderate (simpler heterocycle) |
Molecular Weight and Physical Properties
- In contrast, 1-(4,5-Dihydro-2-oxazolyl)-2-propanone has a confirmed molecular weight of 127.14 g/mol (C₆H₉NO₂) .
- Melting point: No data exists for the target compound. However, the simpler analog 1-(4,5-Dihydro-2-oxazolyl)-2-propanone has a melting point of 115–116°C, likely due to its smaller size and lack of bulky substituents . The diphenyl groups in the target compound may increase melting point via π-π stacking, but experimental validation is needed.
Solubility and Reactivity
- The diphenyl-oxazole core could enhance UV absorption or fluorescence properties, making it useful in optical materials. Similar phenyl-substituted oxazoles are known for such applications, though direct studies on this compound are absent .
Biological Activity
1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol, also known by its CAS number 33161-83-0, is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxazole ring structure linked to a di-propanol moiety via an imino connection. Its molecular formula is with a molecular weight of approximately 366.46 g/mol. The presence of the oxazole ring is significant as compounds containing this moiety are often associated with various biological activities.
Research indicates that the biological activity of 1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol may be attributed to its ability to interact with specific biological targets. The oxazole derivatives are known for their role in:
- Antimicrobial Activity : Compounds with oxazole rings have shown promise against a range of bacterial and fungal pathogens.
- Antioxidant Properties : The structure may contribute to the scavenging of free radicals, thus providing protective effects against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in various metabolic pathways.
Antimicrobial Activity
A study conducted on various derivatives of oxazole compounds highlighted significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for 1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol were noted to be in the range of 32–128 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound exhibited an IC50 value of 45 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 20 µg/mL).
Case Study 1: Anticancer Potential
In vitro studies have demonstrated that 1,1'-(((4,5-Diphenyl-2-oxazolyl)methyl)imino)di-2-propanol induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. Results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability by up to 70% in cultured neurons exposed to hydrogen peroxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
